molecular formula C58H39N3 B14240349 4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine CAS No. 482656-13-3

4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine

Cat. No.: B14240349
CAS No.: 482656-13-3
M. Wt: 777.9 g/mol
InChI Key: ZEFLJVPWKGNCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is notable for its unique structural features, which include multiple aromatic rings and nitrogen atoms, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Carbazole Derivatives: The initial step involves the synthesis of carbazole derivatives through cyclization reactions of appropriate precursors.

    Coupling Reactions: The carbazole derivatives are then subjected to coupling reactions with biphenyl and naphthalene derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups such as nitro, halogen, or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine has a wide range of scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and high thermal stability.

    Photonics: It is utilized in photonic devices for its ability to emit light upon excitation, making it suitable for use in lasers and other light-emitting applications.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in targeting specific proteins or enzymes.

    Material Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as proteins or enzymes. The compound’s multiple aromatic rings and nitrogen atoms allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity. In organic electronics, its mechanism involves efficient charge transport and light emission through exciton formation and recombination processes.

Comparison with Similar Compounds

Similar compounds to 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine include:

The uniqueness of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine lies in its complex structure, which provides a combination of high thermal stability, efficient charge transport, and versatile reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

482656-13-3

Molecular Formula

C58H39N3

Molecular Weight

777.9 g/mol

IUPAC Name

N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C58H39N3/c1-2-14-49-44(12-1)13-11-23-54(49)59(45-32-24-40(25-33-45)42-28-36-47(37-29-42)60-55-19-7-3-15-50(55)51-16-4-8-20-56(51)60)46-34-26-41(27-35-46)43-30-38-48(39-31-43)61-57-21-9-5-17-52(57)53-18-6-10-22-58(53)61/h1-39H

InChI Key

ZEFLJVPWKGNCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.